Dimethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a benzene ring substituted with a dimethyl ester group, a chloro-methylphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, benzene-1,3-dicarboxylic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with 2-chloro-4-methylbenzoyl chloride to form the amide linkage.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a strong acid catalyst to form the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[(1,3-benzodioxol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate: Similar structure but with a benzodioxole group instead of a chloro-methylphenyl group.
Dimethyl 5-{[(2-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate: Lacks the chlorine atom, leading to different chemical properties.
Uniqueness
Dimethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate is unique due to the presence of the chloro-methylphenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
dimethyl 5-[(2-chloro-4-methylbenzoyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-10-4-5-14(15(19)6-10)16(21)20-13-8-11(17(22)24-2)7-12(9-13)18(23)25-3/h4-9H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYLBDKHHAAZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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